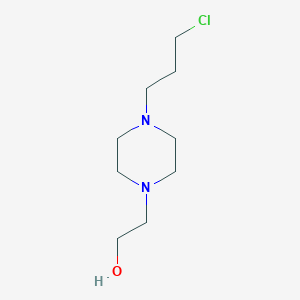

4-(3-Chloropropyl)-1-piperazineethanol

Description

Structural Significance within Piperazine (B1678402) Chemistry

The structure of 4-(3-Chloropropyl)-1-piperazineethanol is notable for several key features that contribute to its utility in chemical synthesis. The piperazine ring itself is a common scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties to drug molecules.

The two key functional groups attached to the piperazine core are:

The 3-Chloropropyl group: The terminal chlorine atom on the propyl chain is a good leaving group, making this site susceptible to nucleophilic substitution reactions. This allows for the facile attachment of the piperazineethanol moiety to other molecular scaffolds.

The Ethanol (B145695) group: The primary alcohol at the end of the ethanol side chain provides another site for chemical modification, such as esterification or etherification, adding to the compound's versatility as a synthetic intermediate.

This dual functionality allows for a stepwise and controlled synthesis of more complex molecules, making it a favored building block in combinatorial chemistry and drug discovery programs.

Role as a Key Chemical Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). ontosight.ai Its structure is incorporated into the final drug molecule, often forming a linker between different pharmacophoric elements.

One of the most prominent examples of its application is in the synthesis of certain antipsychotic and antidepressant drugs. The synthesis of these complex molecules often involves the reaction of the chloropropyl group of this compound with a suitable nucleophile on another intermediate. For instance, it is a known intermediate in the synthesis of Fluphenazine. chemicalbook.com

The general synthetic utility can be seen in the preparation of various piperazine derivatives. For example, a related compound, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride, is synthesized by reacting 1-(3-chlorophenyl)piperazine (B195711) hydrochloride with 1-bromo-3-chloropropane (B140262). google.comchemicalbook.com This highlights the common strategy of using a haloalkyl-substituted piperazine to build more complex structures.

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C9H19ClN2O |

| Molecular Weight | 206.71 g/mol |

| Boiling Point | 323.0±32.0 °C (Predicted) |

| Density | 1.093±0.06 g/cm3 (Predicted) |

| pKa | 14.96±0.10 (Predicted) |

Data from ChemicalBook chemicalbook.com

Therapeutic Relevance of Piperazine Derivatives in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. tandfonline.com Piperazine derivatives have been successfully developed into drugs for a wide range of therapeutic areas. nih.govnih.gov

The therapeutic versatility of the piperazine moiety is attributed to its ability to interact with various biological targets, often by acting as a linker that correctly orients other functional groups for optimal binding. researchgate.net The nitrogen atoms of the piperazine ring can also be protonated at physiological pH, which can influence the solubility and transport of the drug molecule.

The following table lists some of the therapeutic areas where piperazine derivatives have shown significant activity:

| Therapeutic Area | Examples of Drug Classes |

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics. nih.gov |

| Oncology | Anticancer agents. tandfonline.comnih.gov |

| Infectious Diseases | Antiviral, Antibacterial, Antifungal, Anti-tuberculosis agents. tandfonline.comnih.gov |

| Inflammation & Immunology | Anti-inflammatory agents, Antihistamines. tandfonline.comnih.gov |

| Cardiovascular Diseases | Antianginal agents, Cardioprotective agents. tandfonline.comnih.gov |

The widespread success of piperazine-containing drugs underscores the importance of intermediates like this compound in the drug discovery and development pipeline. tandfonline.comnih.gov The ability to readily synthesize and modify such building blocks is crucial for the exploration of new chemical space and the optimization of lead compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3-chloropropyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClN2O/c10-2-1-3-11-4-6-12(7-5-11)8-9-13/h13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXLQETZAQHSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282646 | |

| Record name | 4-(3-Chloropropyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57227-28-8 | |

| Record name | 4-(3-Chloropropyl)-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57227-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Chloropropyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperazineethanol, 4-(3-chloropropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(3-Chloropropyl)-1-piperazineethanol

The creation of this compound and its close analogues, such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525), typically involves the N-alkylation of a pre-formed piperazine (B1678402) ring. This is a fundamental and widely employed transformation in piperazine chemistry. mdpi.com

The synthesis of the target compound is generally achieved through a multi-step process. A common and established pathway involves the reaction of 1-piperazineethanol with a suitable three-carbon electrophilic synthon.

A representative multi-step synthesis can be described as follows:

Formation of the Piperazine Core : In related syntheses, the initial step often involves the creation of the substituted piperazine ring itself. For instance, 1-(3-chlorophenyl)piperazine (B195711) can be prepared by reacting 3-chloroaniline (B41212) with bis(2-chloroethyl)amine (B1207034) hydrochloride. google.com For the target compound, the starting material is the commercially available 1-piperazineethanol.

N-Alkylation : The crucial step is the N-alkylation of the piperazine derivative. 1-piperazineethanol is reacted with an alkylating agent such as 1-bromo-3-chloropropane (B140262). This reaction selectively adds the 3-chloropropyl group to the secondary amine of the piperazine ring. google.comprepchem.comglobalresearchonline.net The reaction is typically carried out in a biphasic solvent system, such as acetone (B3395972) and water, in the presence of a strong base like sodium hydroxide (B78521) to neutralize the hydrohalic acid formed during the reaction. google.comprepchem.com

This nucleophilic substitution reaction is a cornerstone for producing asymmetrically substituted piperazines, where one nitrogen carries the ethanol (B145695) group and the other is functionalized with the reactive chloropropyl chain. mdpi.com

The efficiency of the N-alkylation step is highly dependent on the reaction conditions. Key parameters that are frequently optimized include temperature, solvent, base, and the potential use of catalysts.

Temperature : The reaction is often conducted at low temperatures, typically between 0°C and 10°C, during the addition of the base to control the exothermic nature of the reaction and minimize side products. google.comprepchem.com After the initial addition, the reaction may be stirred at room temperature for an extended period, often 15-18 hours, to ensure completion. google.comglobalresearchonline.net

Solvent and Base : A mixture of an organic solvent like acetone and water is commonly used, with a strong base such as sodium hydroxide facilitating the reaction. prepchem.comglobalresearchonline.net The choice of base and solvent system is critical for achieving a good yield, which can be as high as 65-66% for the resulting hydrochloride salt of the product. google.comprepchem.com

Catalysts : Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be employed to enhance the reaction rate and yield, particularly in biphasic systems. chemicalbook.com

The following table summarizes typical conditions and outcomes for the synthesis of related N-(3-chloropropyl)piperazine derivatives.

| Starting Piperazine | Alkylating Agent | Solvent | Base/Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-(3-chlorophenyl)piperazine HCl | 1-bromo-3-chloropropane | Acetone/Water | 50% NaOH | 0-10°C then RT | 16 hr | 66% | prepchem.com |

| 1-(3-chlorophenyl)piperazine HCl | 1-bromo-3-chloropropane | Acetone/Water | NaOH | 0-10°C then RT | 18 hr | 65% | google.com |

| 1-(3-chlorophenyl)piperazine HCl | 1-bromo-3-chloropropane | Acetonitrile (B52724)/DMF | K₂CO₃/TBAB | Microwave | < 1 min | 88% | chemicalbook.com |

Derivatization Strategies and Analogue Synthesis

The this compound scaffold is a valuable building block for creating more complex molecules. The terminal chlorine on the propyl chain serves as a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups. globalresearchonline.net The versatile structure of piperazine allows for the development of new bioactive molecules for a wide range of diseases. nih.govresearchgate.net

The 3-chloropropyl group is an effective linker for introducing diverse pharmacophores. By reacting this compound with various nucleophiles (e.g., phenols, amines, heterocycles), a library of derivatives can be synthesized. This strategy is a cornerstone of medicinal chemistry for exploring new therapeutic agents. nih.gov

For example, in the synthesis of the antidepressant drug Trazodone, the analogous intermediate 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is condensed with 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one. globalresearchonline.net This reaction exemplifies how the chloropropyl group acts as a handle to connect the piperazine core to a complex heterocyclic system, which is the key pharmacophore responsible for the drug's biological activity. The synthesis of various piperazine derivatives has led to compounds with significant antimicrobial and antifungal properties. researchgate.net

To understand how molecular structure correlates with biological function, chemists systematically synthesize series of analogues. researchgate.net This process, known as developing a Structure-Activity Relationship (SAR), is crucial for optimizing the potency and selectivity of drug candidates. nih.gov For aryl alkanol piperazine derivatives, quantitative SAR (QSAR) analysis has been used to study their antidepressant activities, providing insights into the molecular features that govern their interaction with biological targets. nih.gov

Starting from a core like this compound, researchers can create analogues by:

Varying the nucleophile : Reacting the chloropropyl group with a series of related nucleophiles (e.g., substituted phenols or anilines) to probe the effect of electronics and sterics on activity.

Modifying the ethanol group : Esterifying or etherifying the hydroxyl group to alter properties like solubility and hydrogen bonding capacity.

Changing the linker length : Using analogues with chlorobutyl or chloroethyl chains instead of chloropropyl to determine the optimal distance between the piperazine ring and the attached pharmacophore.

These systematic modifications provide critical data for designing molecules with improved therapeutic profiles. nih.gov

Modern synthetic chemistry increasingly employs microwave irradiation to accelerate reactions. nih.gov In piperazine chemistry, microwave-assisted synthesis has proven to be a highly effective tool, dramatically reducing reaction times and often improving yields compared to conventional heating methods. researchgate.netnih.gov

The N-alkylation of piperazines is particularly amenable to microwave heating. A reaction that might take many hours under conventional reflux conditions can often be completed in a matter of minutes or even seconds inside a microwave reactor. chemicalbook.comnih.gov For example, the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine using 1-bromo-3-chloropropane and potassium carbonate with a phase-transfer catalyst in acetonitrile was completed in under a minute with an 88% yield using microwave irradiation. chemicalbook.com This efficiency is advantageous for rapid library synthesis in drug discovery projects. nih.gov

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Synthesis of 2,5-Piperazinediones | 2 - 4.5 hours | 2 - 8 minutes | Often higher | researchgate.net |

| Synthesis of 1,2,4-Triazole Piperidines | Several hours | 33 - 90 seconds | Remarkable | nih.gov |

| N-Alkylation of 1-(3-chlorophenyl)piperazine | >15 hours | < 1 minute | Significant (66% to 88%) | prepchem.comchemicalbook.com |

| Synthesis of Quinolinyloxadiazoles | 8 - 12 hours | 15 - 30 minutes | Comparable | mdpi.com |

Spectroscopic Characterization and Analytical Methods

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a fundamental set of laboratory techniques for the separation of mixtures. It is crucial for assessing the purity of a synthesized compound and for its isolation from reaction byproducts and starting materials.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a compound. A suitable solvent system (mobile phase) would be developed to achieve good separation between 4-(3-Chloropropyl)-1-piperazineethanol and any impurities on a TLC plate (stationary phase, typically silica (B1680970) gel). The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.

For a more rigorous purity assessment and for preparative isolation, advanced liquid chromatography techniques such as High-Performance Liquid Chromatography (HPLC) are employed. An appropriate HPLC method would involve selecting a suitable stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water with additives) to achieve optimal separation. The retention time of the compound under specific HPLC conditions is a reliable identifier. A validated HPLC method can provide a quantitative measure of the purity of this compound.

Medicinal Chemistry and Biological Evaluation

In Vitro Pharmacological Profiling

The diverse pharmacological activities of piperazine (B1678402) derivatives stem from their versatile chemical structure, which allows for various substitutions and modifications, leading to interactions with a broad range of biological targets. ontosight.ai

Piperazine derivatives are well-recognized for their interactions with various receptors, particularly in the central nervous system. Although specific receptor binding data for 4-(3-Chloropropyl)-1-piperazineethanol is not detailed, studies on related structures highlight the potential of this class of compounds. For instance, certain piperazine derivatives have been shown to be potent ligands for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Derivatives such as 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (B5103050) (3C-PEP) exhibit high affinity for the dopamine transporter (DAT), with a dissociation constant (Ki) of 0.04 nM, making it significantly more potent than cocaine in vitro. This compound shows high selectivity for DAT over the serotonin transporter (SERT) and norepinephrine (B1679862) transporter (NET).

| Compound Derivative | Target Receptor/Transporter | Binding Affinity (Ki) | Reference |

| 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | Dopamine Transporter (DAT) | 0.04 nM | N/A |

| 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | Serotonin Transporter (SERT) | 802 nM | N/A |

| 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | Norepinephrine Transporter (NET) | 1107 nM | N/A |

This table presents data for a related piperazine derivative to illustrate the potential receptor binding profiles within this chemical class.

The structural flexibility of the piperazine ring is key to its ability to act as a scaffold for ligands targeting various receptors. doi.org

The piperazine nucleus is a core component of many compounds developed for their antimicrobial properties. apjhs.com Various derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. nih.gov For example, newly synthesized piperazine derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. researchgate.net

One study highlighted a piperazine propanol (B110389) derivative, GSI578, as a potent inhibitor of 1,3-beta-D-glucan synthase in Candida albicans, an essential enzyme for the fungal cell wall, with an IC50 value of 0.16 µM. nih.gov This compound also exhibited in vitro antifungal activity against pathogenic fungi like C. albicans and Aspergillus fumigatus. nih.gov

Furthermore, flavone-containing piperazine derivatives have been synthesized and screened for their antimicrobial activity. Some of these compounds were found to be potent antimicrobial agents, showing greater potency than the standard drugs ciprofloxacin (B1669076) and miconazole (B906) at the same Minimum Inhibitory Concentration (MIC) value. nih.gov Another study on N-alkyl and N-aryl piperazine derivatives reported significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov

| Derivative Class | Microbial Strain | Activity | Reference |

| Piperazine propanol derivative (GSI578) | Candida albicans | IC50 = 0.16 µM (enzyme inhibition) | nih.gov |

| Flavone-piperazine derivatives | Various bacteria and fungi | Potent antimicrobial activity | nih.gov |

| N-alkyl and N-aryl piperazine derivatives | S. aureus, P. aeruginosa, E. coli | Significant antibacterial activity | nih.gov |

This table summarizes the antimicrobial activities of various classes of piperazine derivatives.

Piperazine derivatives have been investigated for their potential to modulate inflammatory pathways. A novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated significant anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. nih.gov

Another study on novel piperazine analogues reported noteworthy anti-inflammatory activity in a dose-dependent manner. eurekaselect.com Compounds PD-1 and PD-2 inhibited nitrite (B80452) production and tumor necrosis factor-alpha (TNF-α) generation. eurekaselect.com Specifically, at a concentration of 10 µM, these compounds inhibited TNF-α generation by up to 56.97% and 44.73%, respectively. eurekaselect.com

The anti-inflammatory potential of this class of compounds is often linked to the modulation of key signaling pathways involved in the inflammatory response.

| Compound/Derivative | Key Finding | Concentration | Reference |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Reduction of IL-1β and TNF-α | 100 mg/kg (in vivo) | nih.gov |

| PD-1 (piperazine analogue) | Inhibition of TNF-α generation | 10 µM | eurekaselect.com |

| PD-2 (piperazine analogue) | Inhibition of TNF-α generation | 10 µM | eurekaselect.com |

This table highlights the anti-inflammatory effects of specific piperazine derivatives.

The piperazine scaffold is a common feature in many anticancer agents. researchgate.net Numerous studies have demonstrated the cytotoxic potential of piperazine derivatives against various cancer cell lines. nih.govbenthamdirect.com For instance, a derivative, 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, was screened for its cytotoxic potential and showed effectiveness against prostate cancer cell lines. doi.org

In another study, novel vindoline-piperazine conjugates displayed significant antiproliferative effects across 60 human tumor cell lines. nih.govnih.gov Some of the most potent derivatives exhibited low micromolar growth inhibition (GI50) values. nih.govnih.gov For example, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was particularly effective against the breast cancer MDA-MB-468 cell line with a GI50 of 1.00 µM. nih.gov

| Derivative Class/Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride | Prostate (PC-3) | IC50 of 16 µM | doi.org |

| Vindoline-piperazine conjugate with [4-(trifluoromethyl)benzyl]piperazine | Breast (MDA-MB-468) | GI50 = 1.00 µM | nih.gov |

| Vindoline-piperazine conjugate with 1-bis(4-fluorophenyl)methyl piperazine | Non-small cell lung (HOP-92) | GI50 = 1.35 µM | nih.gov |

This table summarizes the anticancer activity of selected piperazine derivatives against various cancer cell lines.

Piperazine derivatives are widely recognized for their effects on the central nervous system, with many acting as neurotransmitter agents. nih.govsilae.it Their stimulant nature often results from interactions with dopaminergic, noradrenergic, and serotoninergic systems in the brain. nih.gov While specific data for this compound is not available, the general class of piperazine derivatives has been explored for various neuroprotective and psychoactive properties. ontosight.ai For example, some derivatives are investigated for their potential in managing neurodegenerative diseases. ontosight.ai

Research has shown that certain piperazine derivatives can modulate the activity of neurotransmitter systems, which is crucial for their potential therapeutic applications in psychiatric disorders. silae.it

The structural features of piperazine derivatives make them suitable candidates for interacting with enzyme active sites. A notable example is the inhibition of 1,3-beta-D-glucan synthase by a piperazine propanol derivative, as mentioned in the antimicrobial section. nih.gov This demonstrates the potential of this chemical class to act as enzyme inhibitors.

Another area of investigation for piperazine derivatives is the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT). The synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles has been explored in the context of developing ACAT-1 inhibitors.

While specific enzyme inhibition studies for this compound are not documented, the broader family of piperazine compounds shows promise in modulating the activity of various enzymes.

RNA-Binding Protein Interactions

Currently, there is no available scientific literature or data from dedicated research studies that describe the direct interactions between this compound and RNA-binding proteins (RBPs). Investigations into the effects of this specific compound on RBP function, expression, or its potential as a modulator of RNA-protein interactions have not been a subject of published research. Therefore, its binding affinities, mechanisms of action, and potential downstream effects related to RNA metabolism and regulation remain uncharacterized.

Metabolic Pathway Activity Sensing in Cellular Models

There are no documented studies where this compound has been developed or utilized as a probe or sensor for monitoring metabolic pathway activity in cellular models. Research has not explored its potential to act as a biomarker or reporter molecule for specific metabolic states, and its effects on cellular metabolic pathways have not been investigated.

Preclinical In Vivo Efficacy and Safety Evaluation

Consistent with its role as a synthetic precursor, dedicated preclinical evaluations of this compound as a standalone therapeutic agent are not found in the scientific literature. The subsequent sections reflect this lack of data.

Animal Models for Disease and Pharmacological Studies

There is no published evidence of this compound being tested in animal models for any specific disease. Consequently, there are no pharmacological studies describing its behavior, mechanism of action, or therapeutic potential in an in vivo context.

Pharmacokinetics and Metabolism Research

In Vivo Pharmacokinetic Characterization

Absorption, Distribution, and Excretion (ADME) Profiles

Without any dedicated studies on the pharmacokinetics and metabolism of “4-(3-Chloropropyl)-1-piperazineethanol,” it is not possible to provide the detailed, informative, and scientifically accurate content required by the article outline.

Biotransformation Pathways and Metabolite Fate

The biotransformation of the chemical compound and its related structures, such as Trazodone, is a complex process primarily occurring in the liver. This process involves a series of enzymatic reactions that modify the parent compound into various metabolites, which can be more easily excreted from the body. The primary pathways include N-dealkylation, oxidation, and hydroxylation, followed by conjugation reactions.

Further metabolism of both the parent compound and m-CPP occurs through other CYP isoforms. CYP2D6 plays a significant role in the metabolism of m-CPP to p-hydroxy-mCPP (OH-mCPP). clinpgx.org This hydroxylated metabolite can then undergo phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are readily eliminated. clinpgx.org

In addition to N-dealkylation, other identified biotransformation pathways for Trazodone include the formation of a dihydrodiol metabolite and a carboxylic acid derivative. drugbank.com The formation of an epoxide intermediate, which is subsequently hydrolyzed to the dihydrodiol metabolite, has been detected in human urine. researchgate.net The presence of a glutathione (B108866) (GSH) conjugate, derived from the opening of the epoxide ring, has been observed in in vitro studies with human liver microsomes. researchgate.net

The fate of these metabolites primarily involves excretion through the urine. Following biotransformation, the more polar and water-soluble metabolites are filtered by the kidneys and eliminated from the body. A significant portion of a radiolabeled dose of Trazodone is recovered in the urine within 48 hours, with a smaller amount excreted in the feces over a longer period. drugbank.com Less than 1% of the parent compound is excreted unchanged in the urine, indicating extensive metabolism. drugbank.com

Table 1: Key Enzymes and Metabolites in the Biotransformation Pathway

| Parent Compound | Primary Enzyme | Key Metabolite | Subsequent Enzyme | Secondary Metabolite |

|---|---|---|---|---|

| Trazodone | CYP3A4 | m-chlorophenylpiperazine (m-CPP) | CYP2D6 | p-hydroxy-m-CPP (OH-mCPP) |

| Trazodone | CYP3A4 | Epoxide Intermediate | Epoxide Hydrolase | Dihydrodiol Metabolite |

| m-CPP | CYP2D6 | p-hydroxy-m-CPP (OH-mCPP) | UGTs, SULTs | Glucuronide and Sulfate Conjugates |

Species-Specific Metabolic Differences

Significant variations in the metabolism of Trazodone have been observed across different species, which is a critical consideration in preclinical research and the extrapolation of animal data to humans. These differences manifest in the rate of metabolism and the profile of metabolites produced.

A comparative study involving humans, rabbits, rats, and mice revealed distinct species-specific metabolic patterns. The concentration pattern of Trazodone in the blood of humans following a single dose was found to be more similar to that observed in rabbits than in rats. nih.gov This suggests that the rabbit may be a more suitable animal model for certain pharmacokinetic studies of this compound.

In rats, both Trazodone and its active metabolite, m-CPP, are rapidly detected in plasma and brain tissue. nih.gov Interestingly, while plasma concentrations of m-CPP are lower than those of the parent drug, the metabolite's concentrations can exceed those of Trazodone in the brain tissue. nih.gov However, at a steady state, m-CPP concentrations in the brain have been observed to be lower than those of Trazodone, suggesting a dynamic disposition of the compound over time. nih.gov

In vitro studies using liver microsomes have also highlighted species-specific differences in the rate of metabolism. The rate of Trazodone metabolism by liver microsomes from mice is approximately 1.5 times higher than that observed with rat or rabbit liver microsomes. nih.gov This indicates a more rapid metabolic clearance in mice.

Furthermore, the metabolic fate of Trazodone in rabbits differs from that in rats, with the identification of a novel basic metabolite in the liver, brain, plasma, and urine of rabbits that is not prominent in rats. nih.gov In rats, a major metabolite found in bile and urine is the glucuronide conjugate of Trazodone that has been hydroxylated on the benzene (B151609) ring. researchgate.net

No significant differences in plasma or brain tissue concentrations of Trazodone and m-CPP relative to the administered dose were observed between male and female rats, or between pregnant and non-pregnant female rats. nih.gov

Table 2: Comparative Metabolic Features Across Species

| Species | Key Metabolic Characteristic | Reference |

|---|---|---|

| Human | Blood concentration pattern similar to rabbits. | nih.gov |

| Major metabolites include m-CPP, dihydrodiol, and 4'-hydroxytrazodone. | researchgate.net | |

| Rabbit | Blood concentration pattern similar to humans. | nih.gov |

| Presence of a new, basic metabolite not found in rats. | nih.gov | |

| Rat | Rapid appearance of Trazodone and m-CPP in plasma and brain. | nih.gov |

| Brain concentrations of m-CPP can exceed plasma levels. | nih.gov | |

| Major metabolite is a glucuronide conjugate of hydroxylated Trazodone. | researchgate.net | |

| Mouse | Higher rate of metabolism in liver microsomes compared to rats and rabbits. | nih.gov |

In Vitro-In Vivo Correlation (IVIVC) Methodologies

In vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response. nih.gov For oral dosage forms, this typically involves correlating the rate and extent of drug dissolution in vitro with the rate and extent of drug absorption in vivo, as determined from plasma concentration-time profiles. walshmedicalmedia.com The primary goal of developing an IVIVC is to establish the in vitro dissolution test as a surrogate for in vivo bioequivalence studies, which can streamline drug development and support post-approval manufacturing changes. walshmedicalmedia.comualberta.ca

The development of a successful IVIVC depends on several factors, including the physicochemical and biopharmaceutical properties of the drug, such as its solubility and permeability, as well as the physiological environment of the gastrointestinal tract. nih.gov There are different levels of correlation, with a Level A correlation being the most informative, as it represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. ualberta.ca

While specific, detailed IVIVC studies for "this compound" are not extensively documented in publicly available literature, the principles of IVIVC are applicable. For a compound like Trazodone, which is related, the development of an IVIVC would involve comparing the in vitro dissolution of different formulations with their corresponding in vivo pharmacokinetic data. For instance, a study on the transdermal delivery of Trazodone utilized both in vitro and in vivo pharmacokinetic evaluations to predict the feasibility of a transdermal patch that could maintain steady-state plasma concentrations. researchgate.net

The process of establishing an IVIVC generally involves the following steps:

Develop a discriminating in vitro dissolution method: This method should be sensitive to changes in formulation and manufacturing variables that might affect in vivo performance.

Conduct in vivo pharmacokinetic studies: This involves administering different formulations with varying release rates to human subjects and measuring the resulting plasma drug concentrations over time.

Deconvolution of in vivo data: The in vivo absorption profile is calculated from the plasma concentration data using pharmacokinetic models, such as the Wagner-Nelson or Loo-Riegelman methods, or model-independent numerical deconvolution. ualberta.ca

Establish a mathematical correlation: The in vitro dissolution data is then correlated with the in vivo absorption data to develop a predictive mathematical model.

The establishment of a validated IVIVC can be a valuable tool in the pharmaceutical development and lifecycle management of a drug product, allowing for the use of in vitro data to predict in vivo behavior and ensure product quality and performance. nih.gov

Advanced Research Avenues and Future Directions

Computational Chemistry and Structure-Based Drug Design

Computational chemistry and structure-based drug design are pivotal in modern pharmaceutical research, offering pathways to identify and optimize novel drug candidates with greater efficiency. For piperazine (B1678402) derivatives like 4-(3-Chloropropyl)-1-piperazineethanol, these in silico methods provide a powerful lens through which to explore their therapeutic potential.

Virtual screening has emerged as a cost-effective and time-efficient alternative to traditional high-throughput screening for identifying promising lead compounds. nih.gov This computational technique involves the screening of large libraries of virtual compounds against a biological target to identify molecules with a high likelihood of binding and modulating its activity. nih.gov In the context of this compound, which serves as a versatile chemical building block, virtual screening can be employed to explore the therapeutic possibilities of its derivatives. ontosight.ai

The process typically involves the creation of a virtual library of compounds derived from the this compound scaffold. These virtual derivatives can then be docked into the active site of a protein target implicated in a disease of interest. For instance, considering the prevalence of the piperazine moiety in compounds targeting the central nervous system, virtual screening could be used to identify derivatives with potential activity against neurological targets. ontosight.ai The binding affinities and modes of interaction predicted by docking simulations help prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. mdpi.com This approach significantly accelerates the early stages of drug discovery by focusing resources on compounds with the highest probability of success. nih.gov

Table 1: Key Aspects of Virtual Screening in Drug Discovery

| Aspect | Description | Relevance to this compound |

| Ligand-Based Virtual Screening | Utilizes the knowledge of known active compounds to identify new ones with similar properties. | Can be used if known active ligands for a target share structural similarities with piperazine derivatives. |

| Structure-Based Virtual Screening | Requires the 3D structure of the biological target to dock and score potential ligands. | Applicable for designing derivatives of this compound to fit into the binding site of a specific protein. nih.gov |

| Compound Library Generation | Creation of a diverse set of virtual molecules for screening. | Derivatives can be computationally generated by modifying the functional groups of this compound. |

| Hit Identification and Optimization | Identification of promising candidates (hits) and their subsequent refinement to improve properties. | Virtual screening can identify initial hits, which can then be optimized for improved potency and selectivity. nih.gov |

Predictive modeling plays a crucial role in forecasting the biological activity and metabolic fate of new chemical entities, thereby reducing the likelihood of late-stage failures in drug development. Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, QSAR models could be developed to predict their potential efficacy against a specific target based on various molecular descriptors. mdpi.com

Furthermore, in silico models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. The metabolic fate of piperazine-based compounds is of particular interest, as they are known to be metabolized by cytochrome P450 (CYP) isoenzymes. researchgate.net Predictive models can help to anticipate the metabolic pathways of this compound derivatives, identifying potential metabolites and predicting their clearance rates. researchgate.net This information is invaluable for optimizing the pharmacokinetic profile of lead compounds to ensure they have the desired duration of action and avoid the formation of toxic metabolites. eurekaselect.com Computational tools can analyze the likelihood of a compound being a substrate or inhibitor of specific CYP enzymes, which is critical for predicting potential drug-drug interactions. researchgate.net

Impurity Profiling and Quality Control in Pharmaceutical Development

The identification and control of impurities are critical aspects of pharmaceutical development to ensure the safety and efficacy of the final drug product. nih.gov this compound, as a potential intermediate in the synthesis of APIs, necessitates rigorous impurity profiling to identify and quantify any related substances that may be carried through the manufacturing process. ontosight.ai

One significant concern in the synthesis of piperazine-containing pharmaceuticals is the potential for the formation of genotoxic impurities (GTIs). For instance, a related compound, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl, has been identified as a process-related impurity in the synthesis of the drug trazodone. utm.my Given the structural similarities, it is plausible that analogous impurities could arise during the synthesis of APIs derived from this compound.

Advanced analytical techniques are essential for the detection and quantification of such impurities at trace levels. A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantitative determination of the aforementioned impurity in trazodone, achieving a limit of detection (LOD) and limit of quantification (LOQ) of 0.01 ppm and 0.03 ppm, respectively. utm.my Similar methodologies would be crucial for the quality control of any API synthesized using this compound.

Table 2: Analytical Techniques for Impurity Profiling

| Technique | Application in Quality Control |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main compound from its impurities. researchgate.net |

| Mass Spectrometry (MS) | Identification of the chemical structures of unknown impurities. ijprajournal.com |

| Gas Chromatography (GC) | Analysis of volatile impurities and residual solvents. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of impurities. |

The development and validation of robust analytical methods are paramount to ensure that the levels of any potential impurities are maintained below the thresholds established by regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Strategies for Enhancing Reproducibility in Preclinical Studies

The reproducibility of preclinical research is a cornerstone of successful drug development, yet it remains a significant challenge. nih.gov Ensuring that the results of preclinical studies are reliable and can be replicated by independent researchers is essential for making informed decisions about which drug candidates should advance to clinical trials. jax.orgtrilogywriting.com

A well-designed experiment is fundamental to obtaining reproducible results. ox.ac.uk This includes the clear definition of the research question, the use of appropriate controls, randomization to minimize bias, and blinding of investigators to the treatment allocation. jax.org In preclinical studies involving compounds derived from this compound, a robust experimental design would involve careful consideration of the animal model, sample size, and endpoints to be measured.

The standardization of research protocols is crucial for ensuring consistency and comparability of data across different studies and laboratories. Good Laboratory Practices (GLP) are a set of principles that provide a framework for the planning, performance, monitoring, recording, reporting, and archiving of non-clinical safety studies. trainwithcobblestone.comsimbecorion.comgxpcellators.combgosoftware.com Adherence to GLP ensures the quality, integrity, and reliability of preclinical data. trainwithcobblestone.comgxpcellators.com

For any preclinical safety and toxicology studies of drug candidates derived from this compound, adherence to GLP would be mandatory for regulatory submissions. This includes detailed standard operating procedures (SOPs) for all experimental procedures, regular calibration and maintenance of equipment, and comprehensive documentation of all aspects of the study. netpharmalab.es The implementation of GLP and other standardization measures helps to minimize variability and increase the likelihood that the results of preclinical studies will be reproducible. gxpcellators.com

Novel Applications and Therapeutic Opportunities for Piperazine Derivatives

The versatility of the piperazine ring, a six-membered heterocycle with two nitrogen atoms, allows for extensive modification, leading to derivatives with a broad spectrum of pharmacological activities. researchgate.netresearchgate.net This structural flexibility enables piperazine-based molecules to interact with a diverse range of biological targets, making them valuable candidates for developing novel therapies. nih.govontosight.ai Initially recognized primarily for their activity on the central nervous system (CNS), the therapeutic potential of piperazine derivatives is now understood to be far more extensive. tandfonline.comresearchgate.net

Researchers are actively exploring the application of piperazine derivatives in multiple therapeutic areas. nih.gov Slight modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in the medicinal potential of the resulting molecules. tandfonline.comnih.gov This has led to the identification of piperazine-based compounds with potential applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, among others. researchgate.nettandfonline.com

Key therapeutic areas where piperazine derivatives are showing promise include:

Oncology: Arylpiperazine derivatives, in particular, have garnered significant attention in cancer research. mdpi.com These compounds can exhibit cytotoxic effects against various cancer cell lines, and their ability to interact with multiple molecular targets implicated in cancer pathogenesis makes them valuable scaffolds for new anticancer agents. researchgate.netmdpi.com Research has identified piperazine-substituted pyranopyridines with antiproliferative activity across a wide range of tumor cell lines. researchgate.net

Central Nervous System (CNS) Disorders: Piperazine derivatives have a long history of use in treating CNS disorders, including as antipsychotic, antidepressant, and anxiolytic agents. researchgate.netnih.gov The piperazine moiety can modulate monoamine neurochemical pathways through direct receptor interactions or by affecting reuptake mechanisms. researchgate.net

Infectious Diseases: The piperazine scaffold is a component of various established antibiotics and antifungals. rsc.org Ongoing research continues to identify new derivatives with potent antimicrobial, antiviral, and anti-tuberculosis properties. researchgate.nettandfonline.com

Cardiovascular and Metabolic Diseases: Researchers have explored piperazine derivatives for their potential as cardio-protective agents and for treating metabolic disorders like diabetes. researchgate.nettandfonline.com For instance, certain derivatives have been investigated as inhibitors of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1), a target for diseases like hyperlipidemia. mdpi.com

Radioprotection: In a novel application, second-generation piperazine derivatives are being developed as promising radiation countermeasures. nih.gov Optimized 1-(2-hydroxyethyl)piperazine derivatives have shown enhanced radioprotective efficacy and reduced toxicity compared to existing agents, offering significant potential in protecting against radiation-induced damage. nih.gov

| Therapeutic Area | Examples of Investigated Activities | Key Findings/Potential |

|---|---|---|

| Oncology | Antiproliferative, Cytotoxic, Anti-apoptotic | Arylpiperazines show broad cytotoxic effects against various cancer cell lines. mdpi.com The scaffold is considered attractive for developing novel chemotherapeutic candidates. researchgate.net |

| CNS Disorders | Antipsychotic, Antidepressant, Anxiolytic | Piperazine derivatives can effectively modulate monoamine pathways in the brain. researchgate.netnih.gov |

| Infectious Diseases | Antibacterial, Antiviral, Antifungal, Anti-tuberculosis | The piperazine nucleus is found in numerous antimicrobial drugs and new derivatives show potent activity against various pathogens. rsc.orgtandfonline.com |

| Cardiovascular Disease | Cardio-protective, ACAT-1 Inhibition | Derivatives show potential in protecting the cardiovascular system and treating conditions like hyperlipidemia. tandfonline.commdpi.com |

| Radiation Countermeasures | Radioprotective | Optimized derivatives demonstrate superior safety and efficacy in protecting against radiation-induced DNA damage compared to current agents. nih.gov |

Development of Next-Generation Piperazine-Based Therapeutics

The future development of piperazine-based drugs is focused on enhancing specificity, improving pharmacokinetic profiles, and exploring novel mechanisms of action. The piperazine moiety is often used to optimize the physicochemical properties of a drug molecule, acting as a hydrophilic and basic group that can improve solubility and other pharmacokinetic factors. nih.gov The development of next-generation therapeutics leverages this inherent advantage while seeking to overcome existing challenges.

Future research directions include:

Advanced Synthesis and Functionalization: Traditional piperazine-based drugs primarily feature substitutions at the nitrogen positions. mdpi.com However, recent major advances in the C–H functionalization of the piperazine ring's carbon atoms are creating opportunities for greater structural diversity. mdpi.com These new synthetic methodologies allow for more precise tuning of a molecule's three-dimensional structure, which is crucial for optimizing biological activity. researchgate.net

Structure-Activity Relationship (SAR) Studies: A deeper understanding of SAR is critical for designing more potent and selective drugs. mdpi.com By systematically modifying the piperazine scaffold and analyzing the impact on biological activity, researchers can refine chemical structures to improve efficacy and reduce off-target effects. nih.govmdpi.com For example, studies have shown that the presence and position of a fluorine atom on an attached phenyl ring can be important for in vivo activity. mdpi.com

Molecular Hybridization: This strategy involves combining the piperazine scaffold with other known bioactive fragments to create hybrid molecules with dual or enhanced activity. researchgate.net This approach has been identified as a successful strategy for developing novel therapeutic candidates, particularly in oncology. researchgate.net

Targeted Therapies: As our understanding of disease pathology at the molecular level grows, piperazine derivatives are being designed to interact with specific biological targets. ontosight.ai This includes the development of kinase inhibitors for cancer treatment and compounds that can modulate specific receptors in the CNS. nih.govresearchgate.net

Improving Pharmacokinetic Properties: The piperazine ring is often incorporated into drug candidates to improve their pharmacokinetic profiles, such as solubility and membrane permeability. researchgate.net Future work will continue to leverage the piperazine moiety as a tool to create drug-like molecules with favorable absorption, distribution, metabolism, and excretion (ADME) properties. tandfonline.com

| Development Strategy | Objective | Example/Application |

|---|---|---|

| C–H Functionalization | Increase structural diversity and allow for finer tuning of molecular properties. | Creating novel piperazine derivatives with substituents on the carbon atoms of the ring, not just the nitrogen atoms. mdpi.com |

| Structure-Activity Relationship (SAR) | Optimize potency, selectivity, and pharmacokinetic profiles. | Systematically altering substituents on the piperazine ring to enhance binding to a specific biological target. mdpi.com |

| Molecular Hybridization | Create new molecules with dual or synergistic modes of action. | Combining the piperazine scaffold with another anticancer fragment to develop a more effective chemotherapeutic agent. researchgate.net |

| Targeted Drug Design | Increase efficacy and reduce side effects by acting on specific molecular targets. | Developing piperazine-based kinase inhibitors for use in oncology. nih.gov |

| Pharmacokinetic Optimization | Improve the drug-like properties of a molecule (e.g., solubility, stability). | Using the piperazine moiety as a flexible building block to enhance the overall ADME profile of a potential drug. nih.govtandfonline.com |

Q & A

Basic: How can researchers optimize the synthesis of 4-(3-Chloropropyl)-1-piperazineethanol to improve yield and purity?

Answer: The synthesis involves reacting N-hydroxyethylpiperazine with 1-bromo-3-chloropropane via dehydrobromination. Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency.

- Stoichiometry : A 1:1.2 molar ratio of piperazine derivative to alkylating agent maximizes conversion.

Post-synthesis, recrystallization with ethanol/water (7:3 v/v) or silica gel chromatography (ethyl acetate/hexane gradient) achieves >98% purity. Yields of 75–85% are typical under optimized conditions .

Advanced: What analytical strategies resolve co-elution issues during HPLC analysis of this compound and its byproducts?

Answer: Orthogonal separation methods are critical:

- Column : C18 reverse-phase with 0.1% trifluoroacetic acid in water/acetonitrile (gradient: 30% → 60% acetonitrile over 20 minutes).

- Detection : ESI+ mass spectrometry confirms molecular ions (e.g., m/z 207.1 [M+H]+ for the target compound).

This method resolves impurities like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (retention time shift from 8.2 to 10.5 minutes) .

Basic: What safety protocols are critical when handling this compound?

Answer: Essential protocols include:

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Fume hoods with ≥100 fpm face velocity.

- Storage : Airtight containers under nitrogen at 2–8°C, segregated from oxidizers.

- Spill Management : Use vermiculite for containment. Emergency eye exposure requires 15-minute irrigation with 0.9% saline .

Advanced: How does stereochemistry influence pharmacological activity in dopamine receptor binding studies?

Answer: The (Z)-isomer of clopenthixol derivatives shows 8–10× higher D2 receptor affinity (Ki = 1.2 nM vs. 10.4 nM for (E)-isomers). Molecular docking reveals enhanced π-π interactions between the chlorothioxanthene group and Phe6.51/Phe6.52 residues in the receptor’s hydrophobic pocket. In vivo, (Z)-isomers induce 60% greater dopamine efflux in rat nucleus accumbens at 0.1 mg/kg .

Basic: What characterization techniques confirm structural integrity post-synthesis?

Answer:

- NMR : ¹H (400 MHz) signals at δ 3.58 ppm (–CH2OH), 2.85 ppm (piperazine N–CH2), and 1.90 ppm (–CH2CH2CH2Cl).

- FT-IR : Peaks at 3350 cm⁻¹ (O–H), 1120 cm⁻¹ (C–N), and 680 cm⁻¹ (C–Cl).

- HRMS-ESI : [M+H]+ at m/z 207.0824 (Δ <3 ppm) .

Advanced: What computational models predict hepatic metabolic pathways?

Answer: Hybrid QM/MM simulations (Gaussian 16/AMBER18) model CYP3A4-mediated oxidation, predicting terminal chloropropyl hydroxylation (ΔG‡ = 18.7 kcal/mol). CoMFA (q² = 0.82) correlates logP (2.1–3.8) with microsomal clearance. In vitro assays (human liver microsomes, 50 μM) show 75% substrate depletion over 60 minutes .

Basic: How to address solubility challenges for in vitro assays?

Answer:

- Stock solution : 50 mM in DMSO, diluted to ≤0.1% final concentration in PBS (pH 7.4).

- Enhancement : 10% w/v HP-β-CD increases aqueous solubility to 1.2 mg/mL.

- Quality control : Sonication (40 kHz, 15 min) and 0.22 μm PVDF filtration ensure homogeneity .

Advanced: What explains temperature-dependent degradation kinetics?

Answer: Arrhenius analysis (25–45°C) identifies two pathways:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.